c-Kit-IN-3 (maleate)
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Overview
Description
c-Kit-IN-3 (maleate) is a potent and selective inhibitor of the c-KIT kinase, with IC50 values of 4 nM and 8 nM for wild-type c-KIT and the T670I mutant, respectively . This compound is primarily used in scientific research to study the inhibition of c-KIT kinase activity, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs).
Preparation Methods
The synthesis of c-Kit-IN-3 (maleate) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of a quinoline derivative, which serves as the backbone of the compound.
Functional group modifications: Various functional groups, such as chloro, trifluoromethyl, and methoxy groups, are introduced to the core structure to enhance its binding affinity and selectivity for c-KIT kinase.
Final coupling and purification: The final step involves coupling the modified core structure with maleic acid to form the maleate salt, followed by purification to obtain the final product.
Chemical Reactions Analysis
c-Kit-IN-3 (maleate) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
c-Kit-IN-3 (maleate) has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the inhibition of c-KIT kinase activity in various cancers, including GISTs, acute myeloid leukemia, and melanoma.
Cell Signaling Studies: The compound is used to investigate the role of c-KIT kinase in cell signaling pathways, particularly those involved in cell proliferation, survival, and differentiation.
Drug Development: c-Kit-IN-3 (maleate) serves as a lead compound for the development of new c-KIT kinase inhibitors with improved potency and selectivity.
Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to evaluate its bioavailability, metabolism, and excretion in animal models.
Mechanism of Action
c-Kit-IN-3 (maleate) exerts its effects by selectively inhibiting the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the ATP-binding site of c-KIT kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and arrest of the cell cycle in the G0/G1 phase .
Comparison with Similar Compounds
c-Kit-IN-3 (maleate) is compared with other c-KIT kinase inhibitors, such as:
Properties
Molecular Formula |
C30H24ClF3N2O8 |
---|---|
Molecular Weight |
633.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H4O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-3(6)1-2-4(7)8/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
VTSPHOXVDYGOKH-BTJKTKAUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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